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Compound of Interest

Compound Name: 7-Bromoimidazo[1,2-a]pyridine

Cat. No.: B152697 Get Quote

An In-depth Technical Guide to the Molecular Structure of 7-Bromoimidazo[1,2-a]pyridine

This technical guide provides a comprehensive overview of the molecular structure, properties,

and characterization of 7-Bromoimidazo[1,2-a]pyridine. The information is intended for

researchers, scientists, and professionals in the field of drug development and medicinal

chemistry, where the imidazo[1,2-a]pyridine scaffold is of significant interest due to its wide

range of biological activities.[1][2]

Core Molecular Structure and Properties
7-Bromoimidazo[1,2-a]pyridine is a heterocyclic organic compound featuring a fused ring

system composed of an imidazole ring and a pyridine ring. The bromine atom is substituted at

the 7th position of the bicyclic structure.

Table 1: Key Identifiers and Properties of 7-Bromoimidazo[1,2-a]pyridine
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Property Value Reference(s)

IUPAC Name 7-Bromoimidazo[1,2-a]pyridine [3][4]

Chemical Formula C₇H₅BrN₂ [3][4]

CAS Number 808744-34-5 [3][4][5][6]

Molecular Weight 197.03 g/mol [4][5][6]

Physical Form Solid [5]

SMILES Brc1ccn2ccnc2c1 [5]

InChI Key
OASOJRLJBDCVNU-

UHFFFAOYSA-N
[4][5]

Spectroscopic and Structural Data
Detailed experimental data from techniques such as X-ray crystallography and Nuclear

Magnetic Resonance (NMR) spectroscopy are crucial for confirming the precise three-

dimensional structure and electronic environment of the molecule. While specific experimental

reports for 7-Bromoimidazo[1,2-a]pyridine are not readily available in public literature, this

section outlines the expected data based on the analysis of related imidazo[1,2-a]pyridine

compounds.

X-ray Crystallography
X-ray crystallography provides definitive information on bond lengths, bond angles, and the

overall conformation of the molecule in the solid state. Although a specific crystal structure for

7-Bromoimidazo[1,2-a]pyridine has not been publicly deposited, analysis would be expected

to reveal a planar bicyclic system. The bond lengths and angles would be consistent with the

aromatic nature of the fused rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules in solution. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C

NMR) of the imidazo[1,2-a]pyridine core are influenced by the electron-withdrawing effect of the

bromine atom and the nitrogen atoms within the rings.
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Table 2: Predicted NMR Data for 7-Bromoimidazo[1,2-a]pyridine

Atom Position
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

H-2 7.5 - 7.8 115 - 120

H-3 7.9 - 8.2 108 - 112

H-5 8.0 - 8.4 125 - 130

H-6 6.8 - 7.2 112 - 117

C-7 (Br) N/A 110 - 115

H-8 7.8 - 8.1 120 - 125

C-8a N/A 140 - 145

Note: These are estimated ranges based on general data for the imidazo[1,2-a]pyridine

scaffold. Actual experimental values may vary. Commercial suppliers may provide lot-specific

analytical data.

Experimental Protocols
The synthesis and characterization of 7-Bromoimidazo[1,2-a]pyridine follow established

methodologies for this class of heterocycles.

Generalized Synthesis Protocol
The most common route to the imidazo[1,2-a]pyridine core involves the condensation reaction

between a 2-aminopyridine derivative and an α-halocarbonyl compound.

Methodology: Cyclocondensation Reaction

Reactants: 2-Amino-4-bromopyridine is used as the pyridine precursor. A suitable α-

halocarbonyl, such as chloroacetaldehyde or bromoacetaldehyde, serves as the cyclizing

agent.
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Solvent: The reaction is typically carried out in a polar solvent like ethanol or

dimethylformamide (DMF).

Conditions: The reaction mixture is heated under reflux for several hours (typically 2-24

hours) to facilitate the cyclization.

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under

reduced pressure. The resulting crude product is then purified.

Purification: Purification is achieved through recrystallization from an appropriate solvent

(e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure 7-
Bromoimidazo[1,2-a]pyridine product.

Generalized Synthesis Workflow for 7-Bromoimidazo[1,2-a]pyridine

Starting Materials

2-Amino-4-bromopyridine

Cyclocondensation
(Solvent: Ethanol, Reflux)

alpha-Haloacetaldehyde

Solvent Removal
& Crude Product Isolation

Cooling

Purification
(Recrystallization or Chromatography)

Pure 7-Bromoimidazo[1,2-a]pyridine
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Click to download full resolution via product page

Generalized Synthesis Workflow

Structural Characterization Workflow
Confirming the identity and purity of the synthesized compound is a critical step. A standard

workflow involves a combination of spectroscopic and analytical techniques.

Standard Characterization Workflow

Spectroscopic Analysis Physicochemical Analysis

Purified Compound

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(LC-MS or HRMS) FT-IR Spectroscopy Melting Point Determination Thin-Layer Chromatography

Final Structural
Confirmation

Click to download full resolution via product page

Standard Characterization Workflow

Methodology Details:

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound (197.03

g/mol ) and its isotopic distribution pattern, which is characteristic of a monobrominated

compound.

NMR Spectroscopy: ¹H and ¹³C NMR are performed to confirm the connectivity of atoms and

the overall structure of the molecule.

FT-IR Spectroscopy: Identifies the characteristic functional groups and bond vibrations within

the molecule, particularly the C=N, C=C, and C-H aromatic stretches.
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Melting Point Determination: A sharp melting point indicates the purity of the synthesized

compound.

Chromatography (TLC/HPLC): Used to assess the purity of the compound and monitor the

progress of the reaction and purification steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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